molecular formula C20H21BrN2O2 B2391172 4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 954661-57-5

4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2391172
CAS No.: 954661-57-5
M. Wt: 401.304
InChI Key: YSZKLXBETFYTEW-UHFFFAOYSA-N
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Description

4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromine atom at the 4-position of the benzamide ring and a butyl group attached to the nitrogen atom of the tetrahydroquinoline moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Introduction of the Butyl Group: The butyl group can be introduced through an alkylation reaction, where the tetrahydroquinoline intermediate is treated with a butyl halide in the presence of a base.

    Bromination: The bromine atom can be introduced through an electrophilic aromatic substitution reaction, where the benzamide intermediate is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS).

    Amidation: The final step involves the formation of the amide bond by reacting the brominated benzamide with the tetrahydroquinoline intermediate in the presence of a coupling agent such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA, acetic acid, room temperature.

    Reduction: NaBH4 or LiAlH4, ethanol or tetrahydrofuran (THF), room temperature to reflux.

    Substitution: Nucleophiles (amines, thiols, alkoxides), polar aprotic solvents (DMF, DMSO), elevated temperatures.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced tetrahydroquinoline derivatives.

    Substitution: Substituted benzamides with various functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Medicine: Explored for its potential therapeutic effects in treating conditions such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    4-chloro-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: Similar structure but with a chlorine atom instead of a bromine atom.

    N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: Similar structure but without the halogen atom.

Uniqueness

4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with molecular targets and potentially enhancing its potency and selectivity.

Properties

IUPAC Name

4-bromo-N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O2/c1-2-3-12-23-18-10-9-17(13-15(18)6-11-19(23)24)22-20(25)14-4-7-16(21)8-5-14/h4-5,7-10,13H,2-3,6,11-12H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZKLXBETFYTEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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